molecular formula C10H6ClFN2O B13044464 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol

2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol

Cat. No.: B13044464
M. Wt: 224.62 g/mol
InChI Key: NGDSFTVILDMMMU-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines. This compound is characterized by the presence of a chloro and fluoro substituent on the pyrimidine ring, as well as a phenol group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol typically involves the reaction of 2-chloro-5-fluoropyrimidine with phenol under specific conditions. One common method is to react 2-chloro-5-fluoropyrimidine with phenol in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The phenol group can undergo oxidation to form quinones, and reduction reactions can modify the pyrimidine ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of bases like potassium carbonate (K₂CO₃) and solvents like DMF.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include reduced pyrimidine derivatives.

Scientific Research Applications

2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyrimidine ring can interact with enzymes and receptors, leading to inhibition or activation of specific pathways. The phenol group can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 2-(2-Chloro-5-fluoropyrimidin-4-YL)phenol.

    2-Chloro-5-fluoropyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2,4-Dichloro-5-fluoropyrimidine: Contains an additional chloro substituent on the pyrimidine ring.

Uniqueness

This compound is unique due to the presence of both chloro and fluoro substituents on the pyrimidine ring, as well as the phenol group. This combination of functional groups provides distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H6ClFN2O

Molecular Weight

224.62 g/mol

IUPAC Name

2-(2-chloro-5-fluoropyrimidin-4-yl)phenol

InChI

InChI=1S/C10H6ClFN2O/c11-10-13-5-7(12)9(14-10)6-3-1-2-4-8(6)15/h1-5,15H

InChI Key

NGDSFTVILDMMMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NC=C2F)Cl)O

Origin of Product

United States

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